molecular formula C22H21Cl2N3O3 B610004 PF-06726304

PF-06726304

カタログ番号: B610004
分子量: 446.3 g/mol
InChIキー: PDKDOPJQPKXNCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06726304 is a selective inhibitor of the histone-lysine N-methyltransferase EZH2, a key enzyme in the Polycomb Repressive Complex 2 (PRC2) that catalyzes trimethylation of histone H3 lysine 27 (H3K27me3), an epigenetic marker associated with gene silencing . Overexpression of EZH2 is linked to cancer progression, making it a therapeutic target. This compound demonstrates potent inhibition of both wild-type EZH2 (Ki = 0.7 nM) and the Y641N mutant (Ki = 3.0 nM), with anti-tumor activity in preclinical models of breast cancer, lymphoma, and prostate cancer . Structurally, it is a dihydroisoquinolinone derivative (C₂₂H₂₁Cl₂N₃O₃·C₂H₄O₂) with high solubility in DMSO (20 mg/mL) .

特性

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Solubility and Stock Solution Preparation

SolventMaximum Concentration (mg/mL)Molarity (mM)
DMSO50.64100
Ethanol50.64100

Stock solutions are typically prepared at 10–100 mM in DMSO or ethanol, aliquoted to avoid freeze-thaw cycles, and stored at -20°C for ≤1 month or -80°C for ≤6 months.

Example Protocol for 10 mM Stock Solution:

  • Weigh 5.06 mg of this compound acetate.

  • Dissolve in 1 mL of anhydrous DMSO.

  • Vortex for 1–2 minutes and sonicate for 5 minutes if necessary.

  • Aliquot into single-use vials and store at -20°C.

In Vivo Formulation for Animal Studies

For murine xenograft models, this compound is administered via oral gavage or intraperitoneal injection. A representative formulation protocol includes:

  • Master Liquid Preparation : Dissolve this compound acetate in DMSO at 50 mg/mL.

  • Dilution : Mix with PEG300 (30% v/v) and Tween 80 (5% v/v) to achieve the desired dose (e.g., 10 mg/kg).

  • Clarification : Centrifuge at 10,000 × g for 5 minutes to remove particulates.

This formulation ensures stability and bioavailability, with studies demonstrating reduced intratumoral H3K27Me3 levels and inhibited tumor growth in Karpas-422 xenografts.

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) confirms ≥97% purity, with retention times and UV spectra consistent with the reference standard.

Spectroscopic Data

  • Mass Spectrometry : [M+H]+ ion at m/z 507.3 (calculated for C24H25Cl2N3O5: 506.38).

  • Nuclear Magnetic Resonance (NMR) : Characteristic signals include δ 8.2 ppm (pyridinyl H), δ 6.8 ppm (isoxazolyl H), and δ 2.1 ppm (acetate methyl).

Stability Testing

This compound acetate remains stable for ≥24 hours in PBS (pH 7.4) at 37°C, with degradation products <5% as quantified by LC-MS.

ParameterSpecification
Storage Temperature-20°C (short-term), -80°C (long-term)
Light SensitivityProtect from light
HygroscopicityLow; store in desiccator

Reconstituted solutions should be used immediately or stored at -20°C in airtight vials.

Challenges and Optimization Strategies

Solubility Limitations

While this compound acetate is soluble in DMSO and ethanol, aqueous solubility is limited (<0.1 mg/mL in water). To address this, co-solvents like Cremophor EL or cyclodextrins are explored for intravenous delivery.

Scale-Up Considerations

Industrial-scale synthesis requires optimization of:

  • Catalyst Loading : Reducing palladium content in cross-coupling steps to <50 ppm.

  • Crystallization Conditions : Identifying solvents (e.g., ethyl acetate/heptane) that yield high-purity crystals with minimal impurities .

化学反応の分析

科学研究への応用

This compoundは、特に次のような分野における科学研究において幅広い用途があります。

    化学: さまざまな生化学的経路におけるEZH2の役割を研究するためのツール化合物として使用されます。

    生物学: 遺伝子発現のエピジェネティックな調節とその細胞プロセスへの影響を理解するための研究に使用されています。

    医学: 特にEZH2変異または過剰発現を伴うがんの治療における潜在的な治療効果について調査されています。

    産業: 新しいがん治療薬の開発および創薬における基準化合物として使用されています.

科学的研究の応用

Inhibition of Tumor Growth

PF-06726304 has been extensively studied for its ability to inhibit tumor growth in various cancer models. For example:

  • In xenograft models using Karpas-422 cells (a non-Hodgkin lymphoma cell line), this compound significantly reduced tumor growth and intratumoral levels of H3K27me3, a marker of EZH2 activity .

Impact on Cancer Stem Cells

Recent studies have demonstrated that this compound can affect the population of cancer stem cells (CSCs):

  • In soft tissue sarcoma models, treatment with this compound decreased the abundance of Aldefluor bright cells, indicating a reduction in CSCs . This suggests potential for this compound in targeting the more resistant cancer cell populations that contribute to tumor recurrence.

Combination Therapies

This compound is being investigated in combination with other therapeutic agents:

  • A study highlighted its use alongside CDK4/6 inhibitors and MEK inhibitors for enhanced anti-tumor efficacy . This combinatorial approach aims to overcome resistance mechanisms commonly observed in cancer treatments.

Epigenetic Research Applications

This compound's role as an epigenetic modifier extends beyond cancer:

  • Lipid Metabolism Studies:
    • Research using zebrafish models indicated that exposure to this compound led to increased lipid accumulation and altered chromatin accessibility at loci associated with metabolic pathways . This finding underscores its potential use in studying metabolic diseases linked to epigenetic changes.

Data Tables

Application AreaDescriptionKey Findings
Cancer Growth InhibitionInhibits tumor growth in xenograft modelsSignificant reduction in tumor size
Cancer Stem Cell TargetingReduces CSC population in soft tissue sarcomasDecreased Aldefluor bright cell abundance
Combination TherapyUsed with CDK4/6 and MEK inhibitorsEnhanced efficacy against resistant tumors
Metabolic ResearchInvestigates effects on lipid metabolismIncreased lipid accumulation in zebrafish

Case Study 1: Non-Hodgkin Lymphoma

In a preclinical study involving Karpas-422 xenograft models:

  • Objective: To evaluate the anti-tumor effects of this compound.
  • Outcome: Treatment resulted in significant tumor size reduction and decreased levels of H3K27me3, indicating effective EZH2 inhibition.

Case Study 2: Soft Tissue Sarcoma

A study assessing the impact on CSCs:

  • Objective: To determine the effect of this compound on Aldefluor bright cells.
  • Outcome: The treatment led to a significant decrease in the CSC population, suggesting potential for improving treatment outcomes by targeting resistant cell types.

作用機序

PF-06726304は、EZH2のメチルトランスフェラーゼ活性を競合的に阻害することで作用を発揮します。 この阻害は、遺伝子抑制に関連する重要なエピジェネティックなマーカーである、リシン27(H3K27me3)におけるヒストンH3のトリメチル化を阻止します。 この修飾をブロックすることにより、this compoundは腫瘍抑制遺伝子の発現を再活性化し、がん細胞の増殖と腫瘍の増殖を阻害します .

類似化合物との比較

Mechanism and Selectivity

Compound Target Specificity Mechanism Key Biochemical Data
PF-06726304 EZH2 (wild-type and Y641N mutant) Direct inhibition of HMT activity Ki = 0.7 nM (EZH2 WT), 3.0 nM (Y641N)
Tazemetostat EZH2 (FDA-approved for follicular lymphoma) SAM-competitive inhibition IC₅₀ = 2.5–13 nM (cell-free assays)
GSK126 EZH2 (selective over EZH1) SAM-competitive inhibition IC₅₀ = 0.5–9.9 nM (EZH2 WT)
CPI-169 EZH2 WT, Y641N, and EZH1 Non-SAM competitive IC₅₀ = 0.24 nM (EZH2 WT), 6.1 nM (EZH1)

Key Differences :

  • CPI-169 has broader activity against EZH1, which may increase off-target effects compared to this compound .

Structural and Pharmacological Features

Compound Molecular Formula Solubility Clinical Status
This compound C₂₂H₂₁Cl₂N₃O₃·C₂H₄O₂ 20 mg/mL (DMSO) Preclinical research
Tazemetostat C₃₄H₄₄N₄O₄ ≥10 mM (DMSO) FDA-approved (2020)
GSK343 C₂₁H₂₃N₅O₃S 10 mM (DMSO) Preclinical/Phase I

Key Insights :

  • This compound’s dichloro and isoquinolinone groups contribute to its high specificity for EZH2 over other methyltransferases .

Comparative Efficacy :

Toxicity and Limitations

  • This compound : In zebrafish, EC₅₀ = 29 μM; 50 μM exposure caused developmental arrest and mortality .
  • Tazemetostat : Dose-limiting thrombocytopenia in clinical trials .
  • GSK343: Limited solubility and bioavailability hinder in vivo applications .

生物活性

PF-06726304, also known as this compound acetate, is a potent inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme, which plays a critical role in histone methylation and gene regulation. This compound has garnered significant interest in cancer research due to its ability to modulate epigenetic processes that are often dysregulated in malignancies.

Chemical Profile

  • Chemical Name : 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate
  • CAS Number : 2080306-28-9
  • Purity : ≥97%
  • IC50 : 0.7 nM against EZH2 .

This compound functions as a SAM-competitive inhibitor , targeting the methyltransferase activity of EZH2. By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine 27 (H3K27Me3), a modification associated with transcriptional repression. This alteration can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.

In Vitro Studies

  • Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including Karpas-422 cells (a model for non-Hodgkin's lymphoma). The compound effectively reduces cell viability and induces apoptosis in these cells .
  • Gene Expression Modulation : Treatment with this compound results in significant changes in gene expression profiles related to cell cycle regulation, apoptosis, and metabolic pathways. For instance, exposure to this compound has been linked to altered expression levels of genes involved in lipid metabolism and adipogenesis in zebrafish models .

In Vivo Studies

In animal models, this compound demonstrates promising antitumor activity:

  • Tumor Growth Inhibition : In murine xenograft models, this compound treatment significantly halts tumor growth and decreases intratumoral levels of H3K27Me3 .
  • Epigenetic Changes : The compound leads to changes in chromatin accessibility and gene expression related to metabolic pathways, indicating its potential role in reversing epigenetic silencing associated with cancer progression .

Case Study 1: Zebrafish Model

A study utilized zebrafish embryos to investigate the effects of this compound on lipid metabolism. The embryos exposed to non-toxic concentrations exhibited increased lipid accumulation and altered chromatin states linked to metabolic pathways. Specifically, genes associated with lipid homeostasis showed differential expression post-exposure .

Parameter Control (No Treatment) This compound Treatment
Lipid AccumulationBaselineIncreased
Differential Gene ExpressionNormalAltered
Chromatin Accessibility ChangesNoneSignificant Changes

Case Study 2: Cancer Cell Lines

In vitro studies on Karpas-422 cells revealed that this compound effectively inhibits cell proliferation with an IC50 value of 0.7 nM. The compound induced apoptosis and altered cell cycle progression, further supporting its potential as a therapeutic agent in EZH2-driven malignancies .

Q & A

Q. What is the molecular mechanism of PF-06726304 as an EZH2 inhibitor, and how does its selectivity compare to other inhibitors in its class?

this compound selectively inhibits EZH2 by targeting its catalytic SET domain, reducing H3K27 trimethylation (H3K27me3), a hallmark of epigenetic dysregulation in cancers . Its potency is quantified by Ki values (wild-type EZH2: 0.7 nM; Y641N mutant: 3.0 nM), demonstrating superior selectivity over EZH1 (IC50 > 6.1 nM for CPI-169, a comparator) . Methodologically, validate selectivity using in vitro methyltransferase assays with recombinant EZH2/EZH1 and histone peptide substrates, followed by cellular H3K27me3 quantification via Western blot .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy across cancer models?

  • Cell line selection : Use EZH2-overexpressing models (e.g., lymphoma, prostate cancer) with wild-type or mutant EZH2 (e.g., Y641N) to assess differential responses .
  • Dosage and duration : Perform dose-response curves (1–1000 nM) over 72–96 hours, monitoring H3K27me3 suppression via immunofluorescence or flow cytometry .
  • Controls : Include CPI-1205 (lirametostat) as a positive control and DMSO/vehicle for baseline comparison .

Q. What biochemical assays are critical for confirming this compound’s target engagement and off-target effects?

  • Target engagement : Use AlphaScreen or TR-FRET assays with recombinant EZH2 and biotinylated histone peptides to measure inhibition kinetics .
  • Off-target profiling : Screen against a panel of 50+ epigenetic enzymes (e.g., G9a, SUV39H1) to rule out non-specific methylation inhibition .
  • Cellular thermal shift assays (CETSA) can confirm direct binding to EZH2 in lysates .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro IC50 values and in vivo efficacy for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability) or tumor microenvironment influences. To address:

  • Compare free drug concentrations in plasma vs. cellular IC50 using equilibrium dialysis .
  • Use orthotopic xenograft models to mimic human tumor microenvironments .
  • Validate target modulation in tumors via IHC for H3K27me3 and RNA-seq for downstream Polycomb-repressed genes .

Q. What experimental strategies are optimal for studying this compound resistance mechanisms?

  • Long-term exposure : Treat sensitive cell lines (e.g., KARPAS-422 lymphoma) with sublethal this compound doses for 6+ months, followed by whole-exome sequencing to identify mutations in EZH2 or compensatory pathways (e.g., EZH1 upregulation) .
  • CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance drivers .
  • Combination therapy : Test synergy with BET inhibitors (e.g., JQ1) or HDAC inhibitors to overcome resistance .

Q. How can researchers design translational studies to assess this compound’s combinatorial potential with immunotherapies?

  • Preclinical models : Use syngeneic mouse models (e.g., MC38 colon cancer) to evaluate tumor-infiltrating lymphocyte (TIL) changes post-PF-06726304 treatment via flow cytometry (CD8+/CD4+ ratios, PD-1 expression) .
  • Biomarker-driven trials : Stratify patients by EZH2 mutation status and H3K27me3 levels in Phase Ib/II trials, pairing this compound with anti-PD-1 agents .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent H3K27me3 suppression in heterogeneous tumor samples?

  • Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate EC50 and maximal effect (Emax) .
  • Spatial analysis : Use multiplex IHC to quantify H3K27me3 heterogeneity within tumors and correlate with this compound distribution via MALDI imaging .

Q. How should researchers address contradictory findings between this compound’s in vitro potency and clinical trial outcomes?

  • Meta-analysis : Pool data from preclinical studies and early-phase trials to identify confounding variables (e.g., patient stratification, dosing schedules) .
  • Pharmacodynamic modeling : Integrate PK/PD data to refine predictive biomarkers (e.g., EZH2 copy number, H3K27me3 dynamics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06726304
Reactant of Route 2
PF-06726304

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。